molecular formula C13H16O4 B15280145 (2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL CAS No. 58871-08-2

(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL

Cat. No.: B15280145
CAS No.: 58871-08-2
M. Wt: 236.26 g/mol
InChI Key: LKEBLOVVXQGUNK-UPJWGTAASA-N
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Description

The compound “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” is a complex organic molecule that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and a suitable pyran precursor.

    Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a dihydropyran derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an aldehyde or carboxylic acid, while reduction may produce a dihydropyran derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.

Biology

In biological research, pyran derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

The compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its structural features could be exploited to design drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R)-4-(Methoxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL
  • (2R,3S,4R)-4-(Ethoxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL
  • (2R,3S,4R)-4-(Propoxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL

Uniqueness

The uniqueness of “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” lies in its benzyloxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

58871-08-2

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol

InChI

InChI=1S/C13H16O4/c14-8-12-13(15)11(6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1

InChI Key

LKEBLOVVXQGUNK-UPJWGTAASA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2C=CO[C@@H]([C@H]2O)CO

Canonical SMILES

C1=CC=C(C=C1)COC2C=COC(C2O)CO

Origin of Product

United States

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